2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-methyl-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, 1-(5,6-di-O-acetyl-2,3-dideoxy-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-alpha-D-arabino-hexofuranosyl)-5-methyl- is a complex organic compound that belongs to the class of pyrimidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, glycosylation, and acetylation. The starting materials often include pyrimidinedione derivatives and protected sugar moieties. The reaction conditions may involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study enzyme interactions, cellular uptake mechanisms, and metabolic pathways. Its derivatives could serve as probes or inhibitors in biochemical assays.
Medicine
Medicinally, this compound and its derivatives are explored for their potential antiviral, anticancer, and antibacterial properties. They may act by inhibiting specific enzymes or interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by mimicking natural ligands. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione derivatives
- Nucleoside analogs
- Isoindoline derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the acetylated sugar moiety and the isoindoline group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
133488-19-4 |
---|---|
Molecular Formula |
C23H23N3O9 |
Molecular Weight |
485.4 g/mol |
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R,5S)-3-(1,3-dioxoisoindol-2-yl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C23H23N3O9/c1-11-9-25(23(32)24-20(11)29)18-8-16(19(35-18)17(34-13(3)28)10-33-12(2)27)26-21(30)14-6-4-5-7-15(14)22(26)31/h4-7,9,16-19H,8,10H2,1-3H3,(H,24,29,32)/t16-,17-,18+,19+/m1/s1 |
InChI Key |
WNXAFBFUDGBOTL-YRXWBPOGSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2C[C@H]([C@H](O2)[C@@H](COC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C(COC(=O)C)OC(=O)C)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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